

An In-depth Technical Guide to the Crystal Structure and Symmetry of Dawsonite

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Compound of Interest

Compound Name: DAWSONITE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and symmetry of **dawsonite**, a sodium aluminium carbonate hydroxide mineral with the chemical formula $\text{NaAlCO}_3(\text{OH})_2$.^[1] The structural data presented is critical for understanding its physicochemical properties and for applications in areas such as catalysis and CO_2 sequestration.

Crystallographic Data

The crystal structure of **dawsonite** was first determined by Frueh and Golightly in 1967 and later refined by Corazza, Sabelli, and Vannucci in 1977.^[2] The mineral crystallizes in the orthorhombic system.^{[1][2]} The refined data from Corazza et al. (1977) are widely accepted and summarized below.

Table 1: Quantitative Crystallographic Data for **Dawsonite**

Parameter	Value	Reference
Chemical Formula	$\text{NaAl}(\text{CO}_3)(\text{OH})_2$	[2]
Crystal System	Orthorhombic	[2]
Crystal Class	Dipyramidal (mmm)	[2]
Space Group	Imma (No. 74)	[2]
Lattice Parameters	$a = 6.759 \text{ \AA}$	[2]
	$b = 10.425 \text{ \AA}$	[2]
	$c = 5.585 \text{ \AA}$	[2]
Unit Cell Volume	393.53 \AA^3	[2]
Formula Units (Z)	4	[3]
Density (Calculated)	2.431 g/cm^3	[2]

| Density (Measured) | 2.436 g/cm^3 [2] |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Biso)

Based on the refinement by Frueh A J, Golightly J P (1967)

Atom	Wyckoff Position	x	y	z	Biso (\AA^2)
Na	4e	0.25	0.75	0.25	0.03
Al	4a	0	0.5	0	0.03
C	4e	0	0.254	0.25	0.03
O1	4e	0	0.133	0.25	0.03
O2	8h	0	0.315	0.052	0.03
OH	8g	0.18	0.525	0.25	0.03

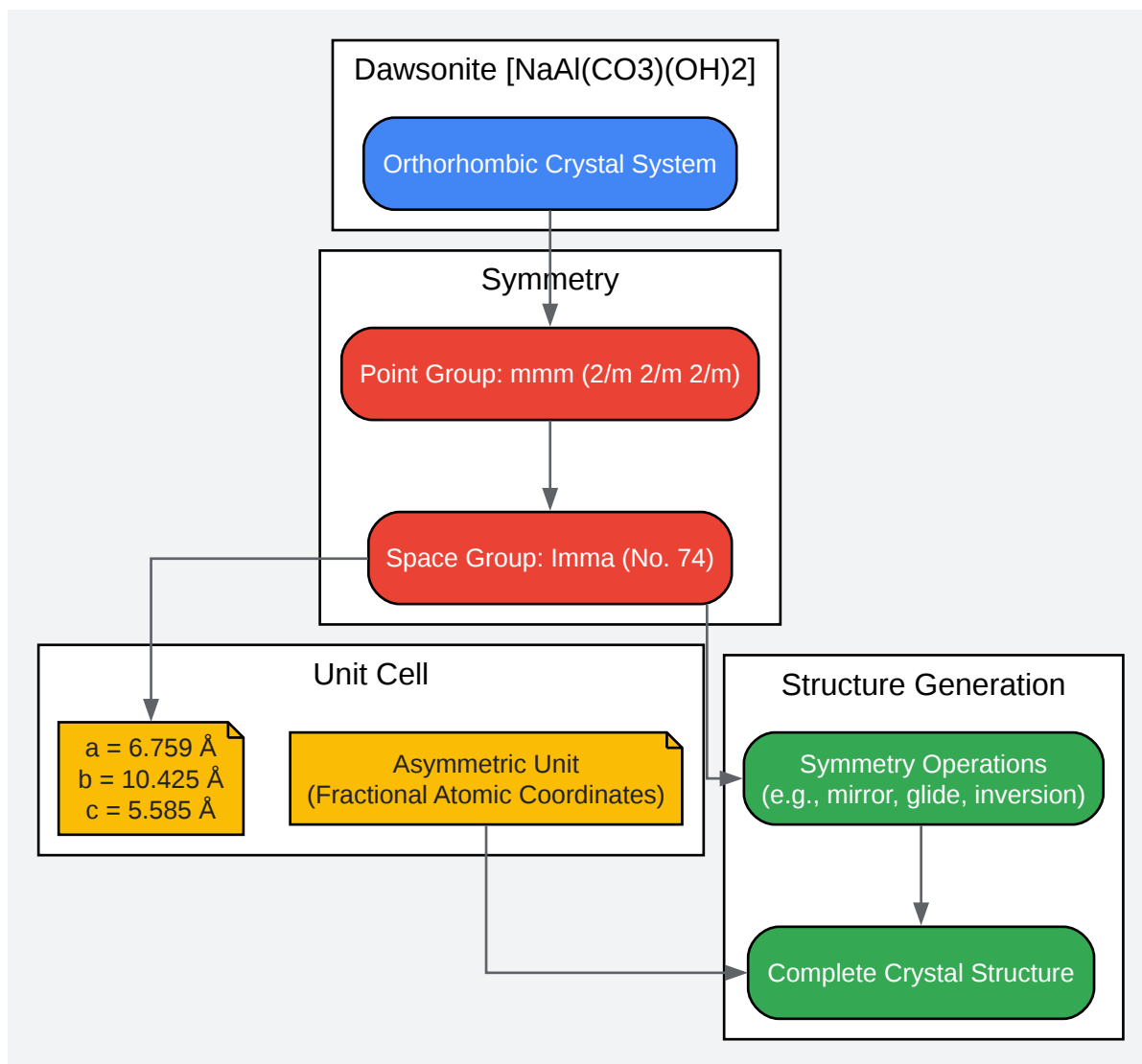
Source: The Canadian Mineralogist, 1967.[4]

Crystal Structure and Symmetry

The crystal structure of **dawsonite** is characterized by chains of edge-sharing $\text{AlO}_2(\text{OH})_4$ octahedra running parallel to the c-axis.[5] These chains are linked together by carbonate (CO_3) groups and sodium (Na) ions.

- **Aluminum Coordination:** Each aluminum atom is octahedrally coordinated to two oxygen atoms and four hydroxyl groups.
- **Sodium Coordination:** The sodium ions are located in channels between the aluminohydroxyde chains and are coordinated by oxygen atoms from both the carbonate and hydroxyl groups.[5]
- **Carbonate Groups:** The planar carbonate groups lie on mirror planes and link the chains of octahedra.

The symmetry of the **dawsonite** crystal is described by the orthorhombic space group Imma . This space group is body-centered (I) and has mirror planes perpendicular to the a and b axes (m) and a glide plane perpendicular to the c-axis (a). These symmetry elements dictate the arrangement and equivalence of atoms within the unit cell.



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Logical hierarchy of **dawsonite**'s crystallographic properties.

Experimental Protocols

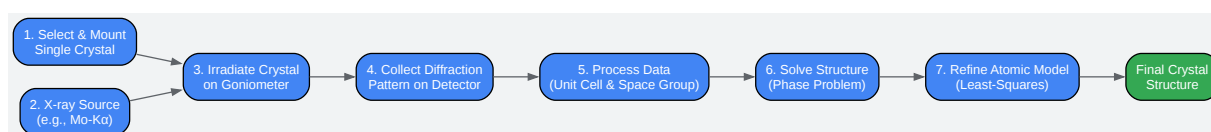
The determination of **dawsonite**'s crystal structure was achieved through single-crystal X-ray diffraction.[6] This non-destructive technique provides precise information on the three-dimensional arrangement of atoms in a crystal.[7]

Methodology: Single-Crystal X-ray Diffraction

- **Crystal Selection and Mounting:** A high-quality, single crystal of **dawsonite**, free of significant defects, is selected under a microscope.[7] The crystal is then mounted on a goniometer

head using a suitable adhesive or oil.[8]

- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] Monochromatic X-rays, typically from a molybdenum (Mo-K α , $\lambda = 0.7107\text{\AA}$) or copper source, are directed at the crystal.[6] The crystal is rotated through a series of angles, and the diffraction pattern—the array of spots produced by constructive interference of the X-rays with the crystal lattice—is recorded on a detector.[8][10]
- **Data Processing:** The collected diffraction intensities are processed to determine the unit cell dimensions and space group symmetry. Corrections are applied for factors such as polarization and absorption.[9]
- **Structure Solution:** The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson function). This leads to an initial electron density map.
- **Structure Refinement:** An atomic model is built into the electron density map. The atomic positions, site occupancies, and displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[9]



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Workflow for single-crystal X-ray diffraction analysis.

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References

- 1. Dawsonite - Wikipedia [en.wikipedia.org]
- 2. mindat.org [mindat.org]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. lab.semi.ac.cn [lab.semi.ac.cn]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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